molecular formula C14H12FN5O B2514290 N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine CAS No. 2034393-46-7

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

Cat. No. B2514290
CAS RN: 2034393-46-7
M. Wt: 285.282
InChI Key: PQDZQTGLNYQZLX-UHFFFAOYSA-N
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Description

The compound "N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine" is a novel pyrimidin-4-amine derivative. Pyrimidin-4-amines are a class of compounds that have been extensively studied for their potential applications in various fields, including medicinal chemistry. They are known for their diverse biological activities, which make them valuable scaffolds for the development of new therapeutic agents .

Synthesis Analysis

The synthesis of pyrimidin-4-amine derivatives typically involves multiple steps, including the formation of the pyrimidin-4-amine core, followed by the introduction of various substituents that can modulate the compound's biological activity. In the context of the provided data, similar compounds have been synthesized using methods such as condensation reactions, cyclocondensation with imines, and tandem nucleophilic addition-deamination-intramolecular cyclization . These methods allow for the introduction of diverse functional groups, such as the 1,2,4-oxadiazole moiety, which can significantly affect the compound's properties and biological activity.

Molecular Structure Analysis

The molecular structure of pyrimidin-4-amine derivatives is characterized by the presence of a pyrimidine ring, which is a six-membered heterocycle containing two nitrogen atoms. The addition of substituents like the 1,2,4-oxadiazole ring can influence the compound's electronic distribution, conformation, and overall three-dimensional shape, which are critical factors in its interaction with biological targets . The molecular docking results mentioned in the data suggest that these compounds can exhibit specific binding modes with target enzymes such as acetylcholinesterase (AChE), which is important for understanding their mechanism of action .

Chemical Reactions Analysis

Pyrimidin-4-amine derivatives can participate in various chemical reactions, which are essential for their functionalization and optimization as potential therapeutic agents. For instance, the introduction of fluorine atoms and fluorine-containing groups can enhance the compound's metabolic stability, lipophilicity, and ability to form hydrogen bonds with biological targets . The reactivity of these compounds can also be exploited in the synthesis of fluorescent probes, as demonstrated by the preparation of functional fluorophores from related heterocyclic intermediates .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrimidin-4-amine derivatives, such as solubility, stability, and fluorescence, are influenced by their molecular structure. The presence of substituents like the 1,2,4-oxadiazole ring and fluorine atoms can affect these properties, potentially improving the compound's bioavailability and efficacy as a drug candidate . The fluorescence characteristics of related compounds suggest that they could be used in analytical applications, such as the detection of primary amines .

Scientific Research Applications

Antitubercular Activity of Oxadiazole Derivatives

Oxadiazole derivatives, including N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine, have been evaluated for their antitubercular activity. These compounds have shown promising activity against various strains of mycobacteria, including M. tuberculosis, M. avium, and M. kansasii. The incorporation of the oxadiazole moiety in the molecular structure is considered a significant point for designing new leads for antitubercular compounds due to their ability to interact with biological systems through multiple weak interactions, which might enhance their antimicrobial potency (Asif, 2014).

Applications in Medicinal Chemistry

Diverse Biological Activities of Oxadiazole Derivatives

Oxadiazole derivatives exhibit a wide range of pharmacological activities. They have been extensively studied for their antimicrobial, anticancer, anti-inflammatory, and other medicinal properties. The 1,3,4-oxadiazole ring, in particular, is known for its effective binding with different enzymes and receptors in biological systems, leading to diverse bioactivities. Research in this area has generated significant interest among scientists, leading to the development of compounds with high therapeutic potency for the treatment of various ailments (Jalhan et al., 2017).

Applications in Optoelectronic Materials

Functionalized Quinazolines and Pyrimidines for Optoelectronic Materials

The incorporation of quinazoline and pyrimidine fragments, including the N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine structure, into π-extended conjugated systems is of great value for the creation of novel optoelectronic materials. These materials are utilized in various applications related to photo- and electroluminescence, including the fabrication of organic light-emitting diodes and photosensitizers for solar cells. The unique properties of these derivatives make them suitable for advanced optoelectronic applications (Lipunova et al., 2018).

properties

IUPAC Name

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12FN5O/c1-8-3-4-11(15)12(5-8)19-13-10(6-16-7-17-13)14-18-9(2)20-21-14/h3-7H,1-2H3,(H,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQDZQTGLNYQZLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)NC2=NC=NC=C2C3=NC(=NO3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2-fluoro-5-methylphenyl)-5-(3-methyl-1,2,4-oxadiazol-5-yl)pyrimidin-4-amine

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